2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound that features a unique structure combining indoline, methoxyphenyl, and imidazotriazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions. One common approach is the intermolecular annulation reaction, which can be performed under transition-metal-free conditions . This method involves the reaction of o-amino benzamides with thiols, which promotes dehydroaromatization and results in the formation of the desired compound with high yield and functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve careful control of reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties or reactivity .
Scientific Research Applications
2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with molecular targets through various pathways. The compound’s indoline and imidazotriazine moieties allow it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Indolin-1-yl)-2-oxoacetic acid: Shares the indoline moiety but differs in overall structure and reactivity.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Contains a methoxyphenyl group but has a different core structure.
2-Indolymethanols: Similar indoline structure but used in different types of reactions.
Uniqueness
2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is unique due to its combination of indoline, methoxyphenyl, and imidazotriazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-31-17-8-6-16(7-9-17)24-12-13-26-20(29)21(30)27(23-22(24)26)14-19(28)25-11-10-15-4-2-3-5-18(15)25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPURJJXGVTDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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